Ethylsulfamoyl chloride

Description

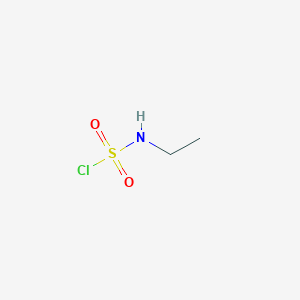

Structure

3D Structure

Properties

IUPAC Name |

N-ethylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKSMSHAHXBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452896 | |

| Record name | ethylsulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16548-07-5 | |

| Record name | ethylsulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Ethylsulfamoyl Chloride in Synthetic Chemistry

An In-depth Technical Guide to Ethylsulfamoyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry

This compound, a member of the sulfamoyl chloride family, is a highly reactive chemical intermediate of significant interest to researchers and scientists, particularly within the field of drug development. Its importance lies in its ability to serve as a versatile building block for the synthesis of N-ethylsulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to engage in critical binding interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and structure to its synthesis, reactivity, and applications, offering field-proven insights for professionals in organic synthesis and pharmaceutical research.

PART 1: Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a distinct molecular architecture that dictates its high reactivity.[3] The central sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms, a chlorine atom, and an ethylamino group. The strong electron-withdrawing nature of the oxygen and chlorine atoms renders the sulfur atom highly electrophilic, making it susceptible to attack by nucleophiles.

Molecular Structure

The structure of this compound is key to its function as a reagent. The tetrahedral geometry around the sulfur atom and the polarity of the S-Cl bond are central to its reactivity profile.

Caption: Workflow for the synthesis of this compound.

PART 4: Chemical Reactivity and Key Transformations

The primary utility of this compound is its reaction with nucleophiles, most importantly primary and secondary amines, to form stable N-ethylsulfonamides. [4][5]This reaction is a cornerstone of sulfonamide synthesis in drug discovery.

Mechanism: Sulfonamide Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride. This forms a transient, pentacoordinate intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, and subsequent deprotonation of the nitrogen by a base (typically excess amine or an added non-nucleophilic base like triethylamine) yields the final sulfonamide product. [6]

Caption: Reaction pathway for N-Ethylsulfonamide synthesis.

Experimental Protocol: General Synthesis of an N-Alkyl-N'-ethylsulfonamide

This protocol describes a general procedure for coupling this compound with a generic primary amine.

-

Dissolve the primary amine (10 mmol) and triethylamine (1.5 eq, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq, 11 mmol) in 20 mL of anhydrous DCM and add it dropwise to the stirred amine solution over 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to afford the pure N-alkyl-N'-ethylsulfonamide.

PART 5: Applications in Drug Development

The sulfonamide linkage, readily formed from this compound, is a privileged scaffold in medicinal chemistry. [1]Its incorporation into drug candidates can significantly enhance biological activity and modulate pharmacokinetic properties.

-

Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for the more metabolically labile amide bond. [7]This substitution can improve a drug's stability and bioavailability while maintaining or improving its binding affinity.

-

Enzyme Inhibition: The tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group make it an excellent mimic of the transition state of tetrahedral intermediates in enzymatic reactions, particularly in proteases and carbonic anhydrases.

-

Diverse Biological Activities: Sulfonamide-containing drugs have demonstrated a wide range of therapeutic applications, including antibacterial (sulfa drugs), diuretic, anticonvulsant, and anti-inflammatory activities. [1]* Specific Synthetic Applications: N-Ethylchlorosulfonamide has been specifically cited for its use in the preparation of flavone derivatives intended for the treatment and prevention of hepatitis B virus. [8]

PART 6: Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage. [3][9]It is a corrosive irritant.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [10][11]* Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Due to its reactivity with water and other nucleophiles, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored away from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. [11]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [10]

References

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

- National Center for Biotechnology Information.

- PubChem. Ethanesulfonyl chloride. [Link]

- PubChem. N-ethyl-N-mthis compound. [Link]

- Sciencemadness.org. Ethane Sulfonyl Chloride Synthesis. [Link]

- Wikipedia. Methanesulfonyl chloride. [Link]

- YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

- Angene Chemical.

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- NJ.gov. HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO-. [Link]

- IntechOpen. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

- Matrix Fine Chemicals.

- Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

- Organic Syntheses. Methanesulfinyl Chloride. [Link]

- Macmillan Group - Princeton University.

- Chemguide.

- Organic Chemistry Portal.

- ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

- Autechaux. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. This compound | 16548-07-5 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. angenechemical.com [angenechemical.com]

- 11. nj.gov [nj.gov]

An In-Depth Technical Guide to Ethylsulfamoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Ethylsulfamoyl chloride (CAS No. 16548-07-5) is a highly reactive chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. As a bifunctional reagent, it provides a direct and efficient means of introducing the ethylsulfonamide moiety into a diverse range of molecular scaffolds. This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental physicochemical properties, explore detailed synthesis and reaction mechanisms, discuss its strategic application in modern drug discovery, and provide authoritative protocols for its safe handling and analytical characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.

Introduction: The Strategic Importance of the Sulfamoyl Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, including antibiotics, diuretics, anticonvulsants, and antiviral agents.[1][2] Its prevalence stems from its unique electronic and steric properties; it can act as a non-classical bioisostere for a carboxylic acid, engage in crucial hydrogen bonding interactions with protein targets, and enhance the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[3]

This compound serves as a primary building block for installing the N-ethylsulfonamide group. Its high reactivity, driven by the potent electrophilicity of the sulfur atom, allows for facile reaction with a wide range of nucleophiles. Understanding the properties and reactivity of this reagent is therefore critical for its effective and safe utilization in the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16548-07-5 | [4][5] |

| Molecular Formula | C₂H₆ClNO₂S | [4] |

| Molecular Weight | 143.59 g/mol | [4] |

| Appearance | Pale yellow oil | [5] |

| Boiling Point | 96-98 °C at 0.2 Torr | [5] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 7.84 ± 0.40 | [5] |

| XLogP3 | 0.5 | [4] |

| Solubility | Decomposes in water; soluble in ether and other aprotic organic solvents. | [6] |

Spectroscopic Characterization

Analytical techniques are crucial for verifying the identity and purity of this compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid method for confirming the presence of the sulfonyl chloride functional group. Expect strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its reactivity, particularly with protic solvents, NMR spectra must be acquired in anhydrous, aprotic deuterated solvents like CDCl₃ or acetone-d₆.[7]

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group: a quartet corresponding to the methylene protons (-CH₂-) adjacent to the nitrogen, significantly deshielded by the sulfonyl group, and a triplet for the terminal methyl protons (-CH₃).

-

¹³C NMR: The spectrum will display two resonances corresponding to the two distinct carbon atoms of the ethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), which is a key signature for this compound.[8]

Caption: Analytical workflow for structural verification.

Synthesis of this compound

The synthesis of N-alkylsulfamoyl chlorides is most commonly achieved through the reaction of the corresponding primary amine with sulfuryl chloride (SO₂Cl₂). This method is effective but requires careful control of reaction conditions due to the high reactivity of the reagents and the exothermic nature of the reaction.

Causality in Experimental Design

-

Choice of Reagents: Sulfuryl chloride is a powerful electrophile and chlorinating agent, making it ideal for this transformation. Ethylamine serves as the nucleophile.

-

Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or diethyl ether is crucial to prevent hydrolysis of the sulfuryl chloride and the product.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C or below) is essential to minimize side reactions, such as the formation of bis(ethylsulfamoyl)amine, and to ensure safety.

-

Stoichiometry and Base: The reaction produces two equivalents of hydrochloric acid (HCl). To neutralize this acid, which would otherwise protonate the starting ethylamine and render it non-nucleophilic, at least two additional equivalents of a non-nucleophilic base (like triethylamine) or an excess of the starting amine are required. Using a tertiary amine base is often preferred to simplify purification.

Experimental Protocol: Synthesis from Ethylamine and Sulfuryl Chloride

This protocol is a representative procedure based on established chemical principles for the synthesis of sulfamoyl chlorides.[1] Researchers should conduct a thorough risk assessment before proceeding.

-

Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, prepare a solution of ethylamine (3.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

-

Slow Addition: Prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq) in anhydrous DCM in the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred ethylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the mixture back to 0 °C and slowly quench by adding cold, dilute aqueous HCl to neutralize excess ethylamine. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.[5]

Chemical Reactivity and Mechanistic Insights

This compound's utility is defined by its high electrophilicity at the sulfur center. It readily undergoes nucleophilic attack by a variety of compounds, including primary and secondary amines, alcohols, and water.

The Nucleophilic Addition-Elimination Mechanism

The reaction with nucleophiles proceeds via a two-step nucleophilic addition-elimination mechanism.[9][10]

-

Addition: The nucleophile (e.g., the lone pair on a nitrogen atom of an amine) attacks the electron-deficient sulfur atom. This breaks the S=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The electron pair from the oxygen reforms the S=O double bond, and in a concerted step, the most stable leaving group, the chloride ion (Cl⁻), is expelled. A final deprotonation step, often facilitated by a base or another molecule of the nucleophile, yields the neutral sulfonamide product and HCl.

Caption: General reaction mechanism with an amine nucleophile.

Applications in Drug Discovery and Development

This compound is a valuable reagent for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The resulting N-ethylsulfonamide can significantly influence a molecule's biological activity and pharmacokinetic profile.

Case Study: Hepatitis B Virus (HBV) Inhibitors

One notable application is in the synthesis of flavone derivatives designed as potential treatments for hepatitis B.[5][11] In this context, the ethylsulfamoyl group is appended to the flavone core by reacting an amino-functionalized flavone with this compound. The resulting sulfonamide likely plays a critical role in binding to the viral target protein or in modulating the compound's properties to achieve the desired therapeutic effect.

Broader Medicinal Chemistry Strategies

-

Hydrogen Bonding: The N-H proton of the resulting sulfonamide is acidic and can act as a hydrogen bond donor, while the two sulfonyl oxygens are potent hydrogen bond acceptors. This allows for strong, directional interactions with biological targets.

-

Improving Physicochemical Properties: The introduction of a sulfonamide group can increase the polarity and aqueous solubility of a lead compound, which is often a major hurdle in drug development.

-

Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.[12]

Caption: Use of this compound in lead optimization.

Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict adherence to safety protocols. Its high reactivity makes it corrosive and a lachrymator.

-

Hazard Summary: Causes severe skin burns and eye damage (H314).[4] It is also classified as an irritant.[4] The primary danger stems from its rapid reaction with water (hydrolysis), including moisture on skin or in the air, which releases corrosive hydrochloric acid.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

-

Handling: Use only oven-dried glassware and inert atmosphere techniques (e.g., under nitrogen or argon) to prevent contact with moisture.[13] Avoid inhalation of vapors. Containers should be opened carefully as pressure may build up.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[14] It must be stored away from incompatible substances, particularly water, bases, and alcohols. Storage at 2-8°C is recommended.[5]

-

Spill & First Aid: In case of a spill, absorb with an inert, dry material like vermiculite or sand and place in a suitable container for disposal. Do not use water.[14] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

Conclusion

This compound is a powerful and versatile reagent for the modern medicinal chemist. Its ability to efficiently introduce the N-ethylsulfonamide moiety provides a valuable tool for lead optimization and the development of new therapeutic agents. While its reactivity is key to its synthetic utility, it also necessitates a rigorous and informed approach to its handling and storage. By understanding its fundamental properties, reaction mechanisms, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound in their drug discovery programs.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimthis compound, 99% (GC).

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Frankly Chemistry. (2016, May 30). Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine).

- Royal Society of Chemistry. (n.d.). Microwave assisted, efficient and green N-sulfonylation of amines.

- Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides.

- Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides.

- Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Pure and Applied Chemistry. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.

- PubChem. (n.d.). Ethanesulfonyl chloride.

- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Filo. (n.d.). Ammonolysis of ethyl chloride followed by reaction of the amine so formed.

- National Institutes of Health. (n.d.). Synthetic methodology for the preparation of N-hydroxysulfamides.

- National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- Current Topics in Medicinal Chemistry. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- ResearchGate. (n.d.). NMR spectroscopic characterization of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride.

- ResearchGate. (n.d.). Quantitative Analysis of Chloride by Heteronuclear Electronic Reference NMR Method.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- NIST. (n.d.). Methanesulfonyl chloride.

- PubChem. (n.d.). 4-Toluenesulfonyl chloride.

- PubChem. (n.d.). Methanesulfonyl chloride.

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 16548-07-5 [amp.chemicalbook.com]

- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | 16548-07-5 [chemicalbook.com]

- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data for Ethylsulfamoyl Chloride: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for Ethylsulfamoyl chloride (CAS 16797-96-3), a key reactive intermediate in synthetic chemistry. Given the limited availability of published spectroscopic data for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally similar compounds to provide a robust predictive analysis. This approach mirrors the practical challenges faced by researchers and offers a framework for the characterization of novel or sparsely documented molecules.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₂H₆ClNO₂S and a molecular weight of 143.59 g/mol , is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of the ethylsulfamoyl group, a common moiety in various biologically active sulfonamides.[1][2] Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[3]

This guide will provide a detailed exposition of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will include a discussion of the underlying principles, predicted spectral features, a detailed experimental protocol for data acquisition, and visual aids to facilitate understanding.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing insights into the connectivity and stereochemistry of the compound.

Predicted ¹H NMR Data for this compound

The structure of this compound suggests a simple ¹H NMR spectrum, characterized by an ethyl group (-CH₂CH₃) attached to a nitrogen atom, which is in turn bonded to the electron-withdrawing sulfonyl chloride group. This will result in two distinct signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of around 7 Hz. The chemical shifts will be influenced by the electronegativity of the nitrogen and the sulfonyl chloride moiety. A signal for the N-H proton is also expected, which may be broad and its chemical shift can be concentration and solvent dependent.

To refine our prediction, we can examine the experimental data for the closely related compound, Ethanesulfonyl chloride (CH₃CH₂SO₂Cl).[4] This analog lacks the N-H group, but the electronic environment of the ethyl group is comparable.

| Compound | Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Comparative Experimental Data (Ethanesulfonyl chloride) (ppm) [4] |

| This compound | -CH₂- | Quartet | ~3.3 - 3.6 | 3.69 |

| -CH₃ | Triplet | ~1.3 - 1.5 | 1.62 | |

| -NH- | Singlet (broad) | ~5.0 - 6.0 | N/A |

The presence of the nitrogen atom in this compound is expected to cause a slight upfield shift of the adjacent methylene protons compared to Ethanesulfonyl chloride, although the strong electron-withdrawing effect of the SO₂Cl group will still result in a downfield chemical shift.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (for a 300 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A range of approximately -1 to 10 ppm is typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Visualization: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton environments labeled (a) and (b).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two distinct carbon atoms of the ethyl group. The chemical shifts are influenced by the proximity to the electronegative nitrogen and sulfonyl chloride groups.

| Assignment | Predicted Chemical Shift (ppm) |

| -CH₂- | ~45 - 50 |

| -CH₃ | ~13 - 17 |

The methylene carbon (-CH₂-), being directly attached to the nitrogen, will be significantly deshielded and appear further downfield. The methyl carbon (-CH₃) will be in a more shielded environment and appear upfield. These predictions are based on general ¹³C chemical shift correlation tables.[5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters (for a 75 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and chemical shift calibration (using the CDCl₃ triplet at ~77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound

The IR spectrum of this compound will be characterized by the presence of several key functional groups. The most prominent bands are expected to be the strong asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group.[6]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| S-N Stretch | 830 - 870 | Medium |

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for liquid samples.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Visualization: Key Molecular Vibrations

Caption: Key bond vibrations in this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions provides information about the molecular weight and structure of the compound.

Predicted Mass Spectrum for this compound

The molecular ion ([M]⁺˙) for this compound is expected at m/z 143 (for the ³⁵Cl isotope) and 145 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Due to the high energy of EI, the molecular ion may be of low abundance.[2] Fragmentation is expected to occur at the weaker bonds.

For comparison, the mass spectrum of Ethanesulfonyl chloride shows a molecular ion at m/z 128 and 130 and a base peak corresponding to the loss of chlorine.[7]

Predicted Fragmentation Pathway:

-

Loss of Chlorine: [M - Cl]⁺ at m/z 108.

-

Loss of the Ethylamino group: [M - NHCH₂CH₃]⁺ at m/z 99 ([SO₂Cl]⁺).

-

Alpha-cleavage: Cleavage of the C-C bond in the ethyl group, leading to a fragment at m/z 128 ([M - CH₃]⁺).

-

Formation of the ethyl cation: [CH₃CH₂]⁺ at m/z 29.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

-

Ionization:

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: A scan range of m/z 20-200 would be appropriate.

-

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

While publicly accessible, experimentally-derived spectroscopic data for this compound is scarce, a comprehensive and reliable set of predictive data can be assembled through the application of fundamental spectroscopic principles and comparison with closely related structural analogs. This guide provides researchers with a robust framework for the identification and characterization of this important synthetic intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols, offer a complete package for the analytical support required in research and development settings.

References

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

- Shimadzu. Liquid Samples.

- LCGC International. Electron Ionization for GC–MS.

- Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry.

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

- National Institute of Standards and Technology. Ethanesulfonyl chloride.

- Kim, S. H., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 32(10), 3565-3568. [Link]

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- PubChem. Ethanesulfonyl chloride.

- ResearchGate. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- National Institute of Standards and Technology. Methanesulfonyl chloride.

- American Chemical Society. NMR Guidelines for ACS Journals.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry: [Link]

- Wikipedia. Infrared spectroscopy correlation table.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich.

- EBSCO Information Services. Spectroscopic Analysis.

- Hell, S. M., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(1), 748-753. [Link]

Sources

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 4. Ethanesulfonyl chloride(594-44-5) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethanesulfonyl chloride [webbook.nist.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide on the Reactivity and Electrophilicity of Ethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethylsulfamoyl chloride (C₂H₆ClNO₂S) is a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its significance is rooted in the electrophilic nature of the sulfur atom, which facilitates the formation of stable sulfonamide linkages—a common and often critical structural motif in a multitude of bioactive molecules.[1][2] This guide provides a comprehensive exploration of the reactivity and electrophilicity of this compound. It delves into the underlying electronic principles governing its behavior, details its reactions with various nucleophiles, presents field-proven experimental protocols, and discusses its applications in the synthesis of complex molecules. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Sulfamoyl Chloride Moiety in Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is an inherently reactive electrophile.[3] This reactivity stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the central sulfur atom.[3] This renders the sulfur susceptible to attack by a wide range of nucleophiles.[4] this compound, with its ethyl group attached to the nitrogen, is a key member of the broader class of sulfamoyl chlorides, which are instrumental in the synthesis of sulfonamides.[1][5] The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of drugs, including antibiotics, diuretics, and anticancer agents.[2][6]

Core Concepts: Understanding the Electrophilicity of this compound

The reactivity of this compound is fundamentally dictated by the electrophilicity of the sulfur atom. This is influenced by several key factors:

-

Inductive Effects: The two highly electronegative oxygen atoms and the chlorine atom inductively withdraw electron density from the sulfur atom. This creates a significant electron deficiency, making it a prime target for nucleophilic attack.[3]

-

The Role of the Ethyl Group: The ethyl group attached to the nitrogen atom has a modest electron-donating inductive effect. While this slightly tempers the overall electrophilicity compared to an unsubstituted sulfamoyl chloride, the dominant electron-withdrawing character of the sulfonyl group ensures high reactivity.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the completion of the nucleophilic substitution reaction.

The interplay of these electronic factors results in a highly reactive yet manageable electrophile, suitable for a variety of synthetic transformations.

Reactions with Nucleophiles: A Mechanistic Overview

The primary reaction of this compound is nucleophilic acyl substitution at the sulfur atom. The general mechanism proceeds via a two-step addition-elimination pathway, analogous to the reactions of acyl chlorides.[7][8]

General Reaction Scheme:

Reaction with Amines: The Cornerstone of Sulfonamide Synthesis

The reaction of this compound with primary and secondary amines is the most common and vital application, leading to the formation of N-substituted ethylsulfamides.[2][9]

-

Mechanism: The reaction is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.[7] A base, such as pyridine or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.[9]

Caption: Mechanism of Sulfonamide Formation.

Reaction with Alcohols and Phenols: Formation of Sulfamate Esters

This compound can also react with alcohols and phenols to yield sulfamate esters. These reactions often require a non-nucleophilic base to facilitate the deprotonation of the alcohol or phenol, thereby increasing its nucleophilicity.[10] The reaction is analogous to the formation of carbamates from carbamoyl chlorides.[10]

Hydrolysis: Reaction with Water

In the presence of water, this compound undergoes hydrolysis to form ethylsulfamic acid and hydrochloric acid. This reaction highlights the moisture sensitivity of the compound and the necessity of using anhydrous conditions for most synthetic applications.[11]

Experimental Protocols: A Practical Guide

Safety First: this compound is a corrosive and toxic substance.[5][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] It is also moisture-sensitive.[11]

General Protocol for the Synthesis of N-Aryl Ethylsulfamides

This protocol provides a representative procedure for the reaction of this compound with an aniline derivative.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine or Triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 equivalents) in a separate portion of anhydrous DCM.

-

Add the this compound solution dropwise to the cooled aniline solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl ethylsulfamide.

Caption: Experimental Workflow for Sulfonamide Synthesis.

Applications in Drug Discovery and Development

The ability of this compound to readily form sulfonamide linkages makes it a valuable tool in drug discovery. The sulfonamide group is a key pharmacophore in many drugs due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry which can mimic a peptide bond.[2] this compound and its derivatives are used in the synthesis of a wide range of therapeutic agents.[13][14]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClNO₂S | [12] |

| Molecular Weight | 143.59 g/mol | [12] |

| Boiling Point | 96-98 °C at 0.2 Torr | [14] |

| Density | 1.397 g/cm³ (Predicted) | [14] |

| Physical Form | Solid or oil | [12][14] |

Conclusion

This compound is a highly reactive and electrophilic reagent that serves as a cornerstone for the synthesis of sulfonamides and related compounds. Its utility in organic synthesis, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its reactivity, reaction mechanisms, and proper handling procedures is essential for its effective and safe use in the laboratory. This guide has provided a detailed overview of these aspects, aiming to empower researchers and scientists to leverage the full potential of this versatile building block in their synthetic endeavors.

References

- Cole-Parmer. Material Safety Data Sheet - Dimthis compound, 99% (GC). [Link]

- Pharmaffiliates. The Role of Dimthis compound in Pharmaceutical Synthesis. [Link]

- The Journal of Organic Chemistry. An improved synthesis of sulfamoyl chlorides. [Link]

- Journal of the American Chemical Society.

- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

- ResearchGate. Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... [Link]

- MDPI.

- ResearchG

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

- ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

- SpringerLink.

- Columbia University.

- PubMed Central.

- Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

- Pure and Applied Chemistry. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

- Chemguide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | 16548-07-5 [chemicalbook.com]

- 14. This compound CAS#: 16548-07-5 [amp.chemicalbook.com]

Ethylsulfamoyl chloride mechanism of nucleophilic substitution

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanisms of Ethylsulfamoyl Chloride

Abstract

This compound and its derivatives are pivotal building blocks in the synthesis of sulfonamides, a class of compounds with profound importance in the pharmaceutical and agrochemical industries. Understanding the mechanistic underpinnings of their reactions is critical for optimizing synthetic routes and predicting product outcomes. This technical guide provides a comprehensive exploration of the nucleophilic substitution mechanisms governing the reactivity of this compound. We delve into the nuanced competition between the concerted bimolecular (Sₙ2-like), stepwise addition-elimination (A-E), and elimination-addition (sulfene) pathways. Drawing upon kinetic data, computational studies, and field-proven analytical techniques such as Grunwald-Winstein analysis and kinetic solvent isotope effects, this guide offers researchers and drug development professionals a detailed framework for interpreting and controlling the reactivity of this vital synthetic intermediate.

Introduction

The Sulfamoyl Chloride Moiety: A Cornerstone of Modern Synthesis

The sulfamoyl chloride functional group, R₂NSO₂Cl, is a highly reactive electrophile that serves as a direct precursor to the sulfonamide linkage (R₂NSO₂R'). This motif is present in a vast array of biologically active molecules, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. The reactivity of sulfamoyl chlorides is dominated by the potent electrophilicity of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom. This configuration makes the sulfur center a prime target for nucleophilic attack, with the chloride ion acting as an excellent leaving group.[1] The this compound variant offers a common lipophilic fragment frequently encountered in drug design.

An Overview of Nucleophilic Substitution at Tetravalent Sulfur

Unlike the well-defined Sₙ1 and Sₙ2 paradigms at sp³-hybridized carbon centers, nucleophilic substitution at a tetracoordinate, tetrahedral sulfur atom is mechanistically complex.[2] The reaction coordinate can be influenced profoundly by the nucleophile, substrate, and solvent, leading to a spectrum of possible pathways.[3] For decades, the precise mechanism of solvolysis for sulfonyl and sulfamoyl chlorides was a subject of debate, with early proposals of a dissociative Sₙ1-type process being supplanted by more robust evidence favoring bimolecular mechanisms.[2][4] This guide will dissect the primary mechanistic channels available to this compound.

Core Mechanistic Pathways

The reaction of this compound with a nucleophile (Nu⁻) can proceed through several distinct, and often competing, mechanistic pathways. The dominant pathway is dictated by the specific reaction conditions.

The Concerted Bimolecular (Sₙ2-like) Pathway

The most frequently proposed pathway for the solvolysis and aminolysis of many sulfonyl and sulfamoyl chlorides in solution is a concerted Sₙ2-like mechanism.[4][5][6] In this single-step process, the nucleophile attacks the sulfur center concurrently with the departure of the chloride leaving group.

-

Causality and Transition State: This pathway avoids the formation of high-energy intermediates. The reaction proceeds through a single, high-energy trigonal bipyramidal (TBP) transition state where the incoming nucleophile and the departing chloride ion occupy the apical (axial) positions.[3] The bond-making (Nu--S) and bond-breaking (S--Cl) processes occur simultaneously. Kinetic studies showing second-order kinetics (first order in both substrate and nucleophile) are primary evidence for this pathway.

The Stepwise Addition-Elimination (A-E) Pathway

Computational studies, particularly for gas-phase reactions, often suggest a stepwise addition-elimination mechanism is energetically favorable.[7][8][9] This pathway involves the formation of a discrete, pentacoordinate sulfurane intermediate.

-

Mechanism Steps:

-

Addition: The nucleophile attacks the electrophilic sulfur atom, forming a metastable trigonal bipyramidal intermediate.

-

Elimination: This intermediate then collapses, expelling the chloride leaving group to form the final product.

-

-

Energetics and Evidence: This mechanism is characterized by a triple-well potential energy surface, with the central well corresponding to the sulfurane intermediate.[7][8] While directly observing this intermediate in solution is challenging due to its short lifetime, the A-E mechanism is considered a viable alternative to the concerted Sₙ2 pathway, and the distinction can be subtle. For many practical purposes, the kinetic behavior is indistinguishable from the Sₙ2 path.

.dot digraph "Sₙ2 vs. A-E Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Comparison of Sₙ2 and A-E Pathways", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} .dot

Caption: Sₙ2 (top) proceeds via a single transition state, while A-E (bottom) involves a discrete intermediate.

The Elimination-Addition (Sulfene) Pathway

For sulfonyl chlorides possessing an α-hydrogen, an elimination-addition pathway becomes possible, particularly in the presence of a base. This mechanism does not involve direct attack at the sulfur atom in the initial step. For this compound, the hydrogens on the nitrogen or the α-carbon of the ethyl group could potentially be abstracted. However, the more established pathway for related compounds involves abstraction of a proton from the carbon adjacent to the sulfonyl group.

-

Mechanism Steps:

-

Elimination (E2/E1cB): A base removes a proton from the α-carbon, leading to the concerted or stepwise elimination of HCl to form a highly reactive sulfene intermediate (CH₃CH=SO₂).

-

Addition: The nucleophile rapidly adds to the S=C bond of the sulfene intermediate to yield the final product.

-

-

Evidence and Causality: This pathway is often invoked to explain the formation of rearranged products and is supported by deuterium-labeling experiments. If the reaction is run in a deuterated solvent (e.g., D₂O) with a base, incorporation of deuterium at the α-carbon of the product is strong evidence for a sulfene intermediate.

.dot digraph "Sulfene_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, label="Figure 2: Elimination-Addition (Sulfene) Pathway", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} .dot

Caption: Base-induced elimination of HCl forms a reactive sulfene, which is then trapped by a nucleophile.

Factors Influencing the Reaction Mechanism

The outcome of a reaction involving this compound is not predetermined. A senior scientist must consider several factors to predict and control the dominant mechanistic pathway.

The Nature of the Nucleophile

-

Basicity: Stronger bases will favor the elimination-addition pathway by promoting the initial proton abstraction step.

-

Nucleophilicity: Strong, soft nucleophiles generally favor the Sₙ2/A-E pathways. The relative reactivity of various nucleophiles can provide mechanistic insight.

Solvent Effects: A Powerful Diagnostic Tool

Solvent properties are one of the most powerful tools for elucidating the reaction mechanism. The extended Grunwald-Winstein equation (Equation 1) is a cornerstone of this analysis, correlating the reaction rate constant (k) in a given solvent with the reference rate (k₀) in 80% ethanol.[10][11]

Equation 1: log(k/k₀) = lNₜ + mYₑₗ

-

Causality of Parameters:

-

Yₑₗ: The solvent ionizing power parameter, which measures the solvent's ability to stabilize ionic charges and departing leaving groups.

-

Nₜ: The solvent nucleophilicity parameter, which measures the solvent's ability to donate electrons.

-

m: The sensitivity of the reaction to solvent ionizing power. A large m-value (close to 1.0) is characteristic of reactions with significant charge separation in the transition state, such as Sₙ1.

-

l: The sensitivity of the reaction to solvent nucleophilicity. A large l-value indicates that the solvent is acting as a nucleophile in the rate-determining step, which is characteristic of a bimolecular (Sₙ2) mechanism.

-

For sulfonyl chlorides, a bimolecular Sₙ2 mechanism is strongly supported by high l-values and moderate m-values, with an l/m ratio typically greater than 1.0.[5][12] For example, studies on N,N-dimthis compound solvolysis, previously thought to be Sₙ1, were re-evaluated using the extended Grunwald-Winstein equation, which showed significant sensitivity to solvent nucleophilicity, confirming an Sₙ2 pathway.[4][6]

Substrate Structure

Steric hindrance around the sulfur atom is a critical factor. For N,N-dialkylsulfamoyl chlorides, increasing the bulk of the alkyl groups can shift the mechanism. The hydrolysis of dimthis compound proceeds via an Sₙ2 mechanism. However, for the more sterically hindered dithis compound, the rate is accelerated, and a large secondary deuterium isotope effect is observed, suggesting that steric hindrance disfavors direct backside attack and a mechanism with more Sₙ1-like character and hydrogen participation becomes important.[13]

Experimental and Computational Elucidation

A multi-faceted approach combining kinetic studies, isotope effects, and computational modeling is required to build a self-validating picture of the reaction mechanism.

Kinetic Studies: Methodology and Interpretation

Kinetic analysis provides quantitative data on reaction rates and their dependence on reactant concentrations and conditions.

Experimental Protocol: Solvolysis Kinetics of a Sulfamoyl Chloride

This protocol outlines a general method for studying the solvolysis of a sulfamoyl chloride in a binary aqueous-organic solvent system by monitoring the production of HCl.[14]

-

Solvent Preparation: Prepare a series of precise binary solvent mixtures (e.g., ethanol/water) by volume or weight. Ensure all glassware is meticulously dried.

-

Reactant Solutions:

-

Prepare a stock solution of the sulfamoyl chloride (e.g., 0.2 M) in a dry, inert solvent like acetone.

-

Prepare a standardized solution of a base (e.g., 0.01 M NaOH).

-

Add a pH indicator (e.g., bromothymol blue) to the reaction solvent.

-

-

Kinetic Run:

-

Thermostat a jacketed reaction vessel containing a known volume of the chosen binary solvent to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Add a precise aliquot of the NaOH solution to the solvent. The solution should be basic (blue).

-

Initiate the reaction by injecting a small, known volume of the sulfamoyl chloride stock solution. Start timing immediately (t=0).

-

The solvolysis reaction will produce HCl, which neutralizes the NaOH. Record the time it takes for the indicator to change from basic (blue) to acidic (yellow/green).

-

Immediately add another identical aliquot of NaOH and record the time for the subsequent color change. Repeat this process to obtain multiple data points for the reaction's progress.

-

-

Data Analysis: The rate constants are determined by plotting the concentration of reactant versus time and fitting to the appropriate integrated rate law (typically first-order or pseudo-first-order under these conditions). For fast reactions, a stopped-flow apparatus connected to a spectrophotometer is required.[15]

.dot digraph "Kinetic_Workflow" { graph [label="Figure 3: Experimental Workflow for Kinetic Analysis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} .dot

Caption: A typical workflow for a kinetic study of a sulfonylation reaction.

Table 1: Representative Kinetic Data for Dialkylsulfamoyl Chloride Solvolysis

The data below, adapted from studies on dithis compound, illustrates the type of quantitative information derived from kinetic experiments.[13]

| Parameter | Value | Mechanistic Implication |

| ΔH‡ (cal/mol) | 18,300 | Enthalpy of activation for the process. |

| ΔS‡ (cal/mol·deg) | -11.6 | A small negative entropy of activation is consistent with a bimolecular transition state that is not overly ordered. |

| ΔCp‡ (cal/mol·deg) | -39 | A negative heat capacity of activation often suggests significant solvent reorganization around a developing charge in the transition state. |

| KSIE (kH₂O/kD₂O) | ~1.3 | A value greater than 1 indicates solvent involvement in the rate-determining step, but lower than typical Sₙ2 values (~1.8), suggesting a transition state with less covalent bonding to the water nucleophile.[12][13] |

Kinetic Solvent Isotope Effects (KSIE)

Replacing a protic solvent like H₂O or CH₃OH with its deuterated counterpart (D₂O or CH₃OD) can significantly alter the reaction rate. This kinetic solvent isotope effect (KSIE) is a powerful probe for the role of the solvent.[1]

-

Interpretation: For a bimolecular mechanism where the solvent acts as a nucleophile and/or a general base catalyst to remove a proton in the transition state, the O-H bond is being broken. Since an O-D bond is stronger, the reaction is slower in the deuterated solvent, leading to a "normal" KSIE (kH/kD) > 1. Values for sulfonyl chloride solvolysis are typically in the range of 1.5 - 2.0, consistent with an Sₙ2 process.[10][12] A KSIE near 1.0 would suggest a mechanism where the solvent is not covalently involved in the rate-determining step (e.g., a pure Sₙ1).[12]

Case Study: Aminolysis of this compound

The reaction of this compound with a primary or secondary amine is the most common method for synthesizing the corresponding sulfonamides. This reaction is best described by a nucleophilic addition-elimination mechanism, analogous to the aminolysis of acyl chlorides.[16][17]

-

Key Mechanistic Feature: The reaction requires two equivalents of the amine. The first equivalent acts as the nucleophile, attacking the sulfur atom. The second equivalent acts as a base to neutralize the HCl produced and deprotonate the nitrogen of the attacking amine in the intermediate, preventing the reverse reaction.[18]

-

Nucleophilic Attack: The amine's lone pair attacks the sulfur atom, forming a tetrahedral intermediate.

-

Proton Transfer: A second molecule of the amine removes a proton from the newly bonded nitrogen atom.

-

Elimination: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion.

Conclusion and Future Outlook

The nucleophilic substitution of this compound is not governed by a single, invariant mechanism. It exists on a continuum, with the dominant pathway—be it concerted Sₙ2, stepwise A-E, or elimination-addition—sensitively controlled by the nucleophile, solvent, and substrate structure. For most common solution-phase reactions, such as solvolysis and aminolysis, a bimolecular pathway (Sₙ2 or A-E) is the most consistent descriptor of the observed reactivity. Advanced experimental tools like the extended Grunwald-Winstein analysis and kinetic solvent isotope effects are indispensable for dissecting these pathways. This guide provides the foundational and practical knowledge for scientists to understand, predict, and manipulate these complex reactions, paving the way for more efficient and selective syntheses in drug discovery and development.

References

- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

- Robertson, R. E., & Rossall, B. (1971). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 49(9), 1451-1457. [Link]

- Ryu, Z. H., Lee, G. H., & Lee, J. P. (2018). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 39(8), 963-968. [Link]

- Polterauer, D., Roberge, D. M., Hanselmann, P., Littich, R., Hone, C. A., & Kappe, C. O. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2695-2705. [Link]

- Robertson, R. E., & Rossall, B. (1971). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimthis compound. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 93(20), 5266-5272. [Link]

- Kevill, D. N., Park, B. C., Park, K. H., & D'Souza, M. J. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Organic & Biomolecular Chemistry, 4(8), 1580-1586. [Link]

- Norton, S. H., Bachrach, S. M., & Hayes, J. M. (2005). Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. The Journal of Organic Chemistry, 70(15), 5896-5902. [Link]

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(6), 912-925. [Link]

- ResearchGate. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Request PDF. [Link]

- Fiveable. (n.d.). Aminolysis Definition. Organic Chemistry Key Term. [Link]

- Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Kice, J. L. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436. [Link]

- Kevill, D. N., Park, B. C., Park, K. H., & D'Souza, M. J. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. PubMed. [Link]

- Norton, S. H., Bachrach, S. M., & Hayes, J. M. (2005). Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. Lancashire Online Knowledge. [Link]

- ResearchGate. (2005).

- Chem-Station. (2024). Solvent Isotope Effect.

- Kevill, D. N., & D’Souza, M. J. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(12), 3986. [Link]

- Chem 21, Haverford College. (2009). Experiment 8 — Kinetics of SN1 Solvolysis.

- Chemistry university. (2021, May 3).

- ResearchGate. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.

- Bar-Eli, N., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

- Wikipedia. (n.d.). Aminolysis. Wikipedia. [Link]

- Wikipedia. (n.d.).

- Kevill, D. N., & D'Souza, M. J. (2011). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 16(4), 3336-3351. [Link]

Sources

- 1. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.org [mdpi.org]

- 6. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 11. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 12. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. amherst.edu [amherst.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fiveable.me [fiveable.me]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of Ethylsulfamoyl Chloride

For Immediate Release

[SHANGHAI, CN – January 8, 2026] – This technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the solubility of ethylsulfamoyl chloride in organic solvents. As a highly reactive intermediate, its behavior in solution is paramount to its effective use in synthesis. This document moves beyond simplistic solubility charts to offer a deeper perspective on the interplay between solvent properties, reactivity, and dissolution.

Executive Summary: The Dual Nature of this compound in Solution

This compound (C₂H₆ClNO₂S) is a valuable reagent in organic synthesis, prized for its sulfamoyl moiety. However, its utility is intrinsically linked to its behavior in solution. This guide establishes a core principle: the interaction of this compound with organic solvents is best understood as a spectrum from true physical dissolution to rapid chemical reaction. A failure to appreciate this duality can lead to failed syntheses, impure products, and safety hazards. This document provides the foundational knowledge to navigate this complexity, ensuring predictable and successful outcomes in the laboratory.

Unveiling the Molecular Interactions: Factors Governing Solubility

The solubility of this compound is dictated by the fundamental principle of "like dissolves like," which is governed by intermolecular forces. The molecule possesses both polar (the sulfonyl chloride group) and nonpolar (the ethyl group) characteristics, allowing for a degree of interaction with a range of solvents.

2.1 The Role of Polarity and Aprotic Solvents:

Qualitative assessments consistently indicate that this compound and its analogs, such as methanesulfonyl chloride and p-toluenesulfonyl chloride, exhibit high solubility in a variety of aprotic organic solvents.[1][2][3][4][5] These include:

-

Halogenated Solvents: Dichloromethane is an excellent solvent for sulfonyl chlorides, offering good solubility without promoting reaction.[6][7]

-

Ethers: Diethyl ether is another suitable aprotic solvent in which this compound is readily soluble.[6][7][8]

-

Ketones: Acetone is effective at dissolving sulfonyl chlorides.[1]

-

Aromatic Hydrocarbons: Toluene provides a nonpolar environment where dissolution is favorable.

-

Esters: Ethyl acetate is also a compatible solvent.[1]

The solubility in these aprotic solvents is a true dissolution process, where the this compound molecules are dispersed within the solvent matrix without undergoing chemical transformation. This makes aprotic solvents the preferred choice for reactions where the sulfamoyl chloride is intended to react with another nucleophile.

2.2 The Challenge of Protic Solvents: Solubility as a Precursor to Reaction:

In protic solvents, particularly those containing hydroxyl groups like alcohols (e.g., methanol, ethanol), the concept of solubility becomes more complex. While this compound may initially appear to dissolve, this is often a precursor to a chemical reaction known as solvolysis.[6][7][9][10][11][12][13][14] The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of an ethylsulfonate ester and hydrochloric acid.[9][10]

Therefore, in the context of protic solvents, the term "solubility" is misleading. It is more accurate to consider the rate of solvolysis. This reaction is often rapid and exothermic.[9] For synthetic applications, the use of protic solvents with this compound should be carefully considered, as the solvent itself can act as a reactant, leading to undesired byproducts.

Water, a highly polar protic solvent, reacts vigorously with sulfonyl chlorides.[15] this compound is generally described as being poorly soluble in water, with rapid decomposition occurring at the interface.[6][7]

A Predictive Approach: Hansen Solubility Parameters

In the absence of extensive quantitative solubility data for this compound, a theoretical approach can provide valuable predictive insights. Hansen Solubility Parameters (HSP) offer a framework for predicting the miscibility and solubility of a solute in a given solvent.[2][5][6][7][8][9][11][13][16][17][18][19]

HSP are based on the principle that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The logical relationship for predicting solubility using HSP is as follows:

Caption: Predictive workflow using Hansen Solubility Parameters.

Quantitative Solubility Data Summary

As of the publication of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of organic solvents is not available in the peer-reviewed literature. The information available is qualitative, as summarized in the table below. This highlights a critical knowledge gap and underscores the importance of the experimental protocol provided in the subsequent section.